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Compound of Interest

Compound Name: 4-Chloro-3-fluoro-5-iodopyridine
Cat. No.: B13092741
Get Quote

CAS: 1211581-02-0 | Formula: CsH2CIFIN | M.W.: 257.43 g/mol

Part 1: Executive Summary

4-Chloro-3-fluoro-5-iodopyridine is a high-value, tri-halogenated heterocyclic building block
used primarily in the discovery of kinase inhibitors and advanced agrochemicals. Its structural
uniqueness lies in the orthogonal reactivity of its three halogen substituents, allowing for
precise, sequential functionalization (regioselective cross-coupling and SNAr).

Commercial Status:Make-to-Order / Custom Synthesis Unlike its precursor (4-chloro-3-
fluoropyridine), this specific isomer is not a commodity stock item at major catalog distributors
(e.g., Sigma-Aldrich, Fisher). It is predominantly available through specialized custom synthesis
houses, typically with a lead time of 4—8 weeks for gram-scale quantities.

Part 2: Chemical Profile & Specifications
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Property Specification / Value
CAS Number 1211581-02-0
IUPAC Name 4-Chloro-3-fluoro-5-iodopyridine
Appearance Off-white to pale yellow solid (low melting point)
Purity Standard >97% (HPLC)
) 4-Chloro-3-fluoro-2-iodopyridine (Regioisomer
Key Impurity e
from lithiation route)
2-8°C, Protect from light (lodide stability), Inert
Storage

atmosphere

Critical Quality Attribute (CQA): Regioisomeric Purity
The primary quality risk for this molecule is the presence of the 2-iodo isomer. Depending on

the synthesis route (discussed below), the iodine atom may mis-incorporate at the C2 position.

e Requirement: Ensure suppliers provide 1H-NMR confirmation. The C2-H and C6-H protons
have distinct chemical shifts and coupling constants (

) that distinguish the 5-iodo isomer from the 2-iodo isomer.

Part 3: Strategic Sourcing & Availability Landscape

For drug development professionals, sourcing this molecule requires a proactive strategy. It is
rarely "on the shelf."

Supplier Tiers

» Tier 1 (Catalog Stock):None currently identified. Major distributors may list the CAS but show
"Inquire"” or "0 Stock."

o Tier 2 (Aggregators): Sites like ChemicalBook or ChemBK list multiple vendors (e.g.,
Shanghai Amor, specialized boutique labs). These are often brokers for Tier 3
manufacturers.
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o Tier 3 (Custom Synthesis Labs): The primary source. Labs in China and India specialize in
halogenated pyridines and can produce this on demand.

Cost & Lead Time Estimates

e 1g-5g: $500 - $1,200 (Lead time: 2-3 weeks if precursor in stock).

e 100g+: Custom quote required (Lead time: 6-8 weeks).[1]

Sourcing Decision Tree (DOT Visualization)

Need 4-Chloro-3-fluoro-5-iodopyridine No (Likely)

Define Specs: Verify Route:
- Purity >97% —»| Request Pyridone Method
- Max 1% 2-lodo isomer (Avoids Regio-mix)

Initiate Custom Synthesis

Click to download full resolution via product page
Figure 1: Strategic decision tree for sourcing non-commodity halogenated pyridines.

Part 4: Synthesis & Manufacturing Technologies[2]

Understanding the synthesis is crucial for auditing suppliers and troubleshooting impurity
profiles.

The Problem with Direct Lithiation

A common laboratory approach to functionalize pyridines is Directed Ortho Metalation (DoM)
using LDA.

e Precursor: 4-Chloro-3-fluoropyridine.
e Reaction: LDA/-78°C followed by lodine.

e Outcome: The fluorine atom strongly directs lithiation to the C2 position (between N and F)
due to inductive effects and complexation. This yields the 2-iodo isomer, not the desired 5-
iodo product.
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The "Pyridone Route" (Industrial Standard)

To achieve scalable, regioselective access to the 5-iodo position, the industrial route typically
proceeds via the 4-pyridone intermediate. This method exploits the activating nature of the
hydroxyl group to direct iodination.

Step-by-Step Protocol (Theoretical Basis)
 Starting Material: 3-Fluoro-4-hydroxypyridine (3-Fluoro-4(1H)-pyridone).

 lodination: Treatment with lodine (

) and a base (or NIS).[2] The hydroxyl group directs the electrophile ortho. Since C3 is
blocked by Fluorine, iodination occurs exclusively at C5.

o Deoxychlorination: The resulting 3-fluoro-5-iodo-4-hydroxypyridine is treated with
Phosphorus Oxychloride (

) to convert the hydroxyl group into a chloride.
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Figure 2: The "Pyridone Route" ensures regioselectivity for the 5-iodo position, avoiding C2
impurities.

Part 5: Reactivity & Applications in Drug Discovery

This scaffold is a "Swiss Army Knife" for medicinal chemists due to the differential reactivity of
the halogens.

Chemoselectivity Map

e Cb5-lodine (Most Reactive):

o Reaction: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Negishi).
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o Condition: Occurs at room temperature or mild heat. The C-I bond is the weakest and
most labile.

o Application: Installing the primary aryl or heteroaryl tail.

e C4-Chlorine (Moderately Reactive):
o Reaction: Nucleophilic Aromatic Substitution (

)-

o Condition: Requires heating or activation (e.g., N-oxidation). The 3-Fluoro group
inductively activates the C4 position, making the chloride more susceptible to
displacement by amines or alkoxides than a standard chloropyridine.

o Application: Introducing solubilizing groups or core motifs.
e C3-Fluorine (Least Reactive):
o Role: Generally retained in the final molecule.
o Function: Modulates
of the pyridine nitrogen, lowers lipophilicity (

), and blocks metabolic hotspots.

Self-Validating Protocol: Sequential Functionalization

To verify the scaffold's integrity, a test Suzuki coupling should be performed.
e Protocol: React 1 eq. of scaffold with 1.1 eq. Phenylboronic acid, 5 mol%
, and

in Dioxane/Water at 60°C.

o Expected Result: >95% conversion to 4-chloro-3-fluoro-5-phenylpyridine. Retention of the
Chlorine atom is the pass/fail criteria. Loss of Chlorine indicates over-reaction or poor
catalyst choice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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